molecular formula C13H18N2O4 B2734678 N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034300-34-8

N-methoxy-N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2734678
CAS No.: 2034300-34-8
M. Wt: 266.297
InChI Key: DWSLNEDXZXCURF-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinamide, which is a form of vitamin B3, and tetrahydrofuran, which is a commonly used solvent in organic chemistry . The “N-methoxy-N-methyl” part suggests that a methoxy group (OCH3) and a methyl group (CH3) are attached to a nitrogen atom in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring from the nicotinamide, an oxygen atom from the methoxy group, and a tetrahydrofuran ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds might undergo reactions typical for esters, amides, and ethers.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tetrahydrofuran ring might make it a good solvent, while the amide group might allow it to participate in hydrogen bonding .

Scientific Research Applications

Metabolic Methylation and Epigenetic Remodeling in Cancer

NNMT is overexpressed in various human cancers, affecting the methylation potential of cancer cells by consuming methyl units from S-adenosyl methionine, thereby altering the epigenetic state. This process involves hypomethylated histones and cancer-related proteins, leading to the heightened expression of pro-tumorigenic gene products. Such findings point to a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting potential therapeutic targets (Ulanovskaya, Zuhl, & Cravatt, 2013).

Biochemical Properties and Variation in NNMT Activity

Research into the biochemical properties of NNMT reveals significant individual variation in activity levels, which could be pivotal in understanding differential responses to drugs and the toxicity of pyridine compounds. This variability underscores the need for personalized medicine approaches in treating conditions where NNMT plays a critical role (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Inhibition and Structural Insights

Studies on NNMT inhibitors, such as the discovery of bisubstrate inhibitors, shed light on the enzyme's role in physiology and pathophysiology. These inhibitors, by occupying both substrate and cofactor binding sites, offer insights into developing more potent and selective inhibitors, providing valuable tools for biological and therapeutic research (Babault et al., 2018).

NNMT in Metabolic Disorders

NNMT's involvement in obesity and type-2 diabetes has been demonstrated through studies on small molecule inhibitors that show potential for treating metabolic disorders. Such inhibitors can modulate insulin sensitivity, glucose levels, and body weight, indicating NNMT's role in metabolic regulation (Kannt et al., 2018).

NNMT and Homocysteine Metabolism

Research has also explored NNMT's role in homocysteine metabolism, particularly in adipose tissue. This work suggests that NNMT contributes to plasma homocysteine levels, a factor in cardiovascular disease risk, highlighting its potential impact beyond the liver's metabolic pathways (Riederer et al., 2009).

Safety and Hazards

The safety and hazards would also depend on the specific structure and use of the compound. For example, many organic solvents are flammable and can be harmful or fatal if swallowed .

Properties

IUPAC Name

N-methoxy-N-methyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-5-6-12(14-8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSLNEDXZXCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)OCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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